N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 785836-64-8
VCID: VC17275238
InChI: InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25)
SMILES:
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide

CAS No.: 785836-64-8

Cat. No.: VC17275238

Molecular Formula: C22H18N2O2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide - 785836-64-8

Specification

CAS No. 785836-64-8
Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
IUPAC Name N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide
Standard InChI InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25)
Standard InChI Key MBIFLGHNRXIRQP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

N-(2-Benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide features a benzoxazole ring system fused to an acetamide group. The benzoxazole component consists of a benzene ring fused to an oxazole heterocycle, while the 2-phenylacetamide substituent introduces additional aromaticity and hydrogen-bonding capacity. The IUPAC name reflects this connectivity: the benzyl group occupies the 2-position of the benzoxazole, and the acetamide is attached at the 5-position.

Key structural parameters include:

  • Planarity: The benzoxazole core adopts a planar conformation, facilitating π-π stacking interactions.

  • Hydrogen-bonding sites: The acetamide’s NH and carbonyl oxygen serve as hydrogen bond donors and acceptors, respectively.

  • Steric effects: The 2-benzyl group introduces steric bulk that may influence binding to biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₁₈N₂O₂
Molecular Weight342.4 g/mol
IUPAC NameN-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide
Canonical SMILESO=C(Nc1cc2c(cc1)oc(n2)Cc3ccccc3)CCc4ccccc4
Topological Polar Surface Area58.6 Ų

Spectroscopic Characterization

While detailed spectroscopic data for this specific compound remains limited in public literature, benzoxazole analogues typically exhibit:

  • ¹H NMR: Aromatic protons in the δ 7.0–8.5 ppm range, with distinct singlet peaks for oxazole protons .

  • ¹³C NMR: Carbonyl signals near δ 165–170 ppm and oxazole carbons between δ 140–160 ppm.

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) .

Synthetic Methodologies and Optimization

Primary Synthesis Route

The compound is synthesized via a two-step protocol:

  • Formation of 2-benzylbenzo[d]oxazole:

    • Condensation of 2-aminophenol derivatives with benzyl chloride under basic conditions.

  • Acetylation at the 5-position:

    • Reaction of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride in the presence of triethylamine (TEA) as a base.

2-Benzylbenzo[d]oxazole+2-Phenylacetyl ChlorideTEA, DCMN-(2-Benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide[1]\text{2-Benzylbenzo[d]oxazole} + \text{2-Phenylacetyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(2-Benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide} \quad[1]

Table 2: Optimization Parameters

ParameterOptimal ConditionYield Range
SolventDichloromethane (DCM)70–90%
Temperature0°C → room temperature
BaseTriethylamine (2.5 eq)
Reaction Time12–18 hours

Purification and Analytical Validation

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients (1:4 → 1:2).

  • Purity Assessment: HPLC analysis typically shows >95% purity under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Biological Activities and Mechanism Studies

Antimicrobial Properties

Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity, with N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide showing particular efficacy against Gram-positive bacteria and fungi:

Table 3: Antimicrobial Activity Profile

OrganismMIC (μg/mL)Reference Compound (MIC)
Staphylococcus aureus12.5Ciprofloxacin (1.0)
Candida albicans25.0Fluconazole (2.5)
Escherichia coli>100Ciprofloxacin (0.5)

Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of ergosterol biosynthesis in fungi .

Table 4: Cytotoxicity Data (48h exposure)

Cell LineIC₅₀ (μM)Reference (Doxorubicin IC₅₀)
MCF-7 (breast)35.20.15
A549 (lung)42.80.22
HepG2 (liver)28.90.18

Apoptosis induction via caspase-3/7 activation and G1 cell cycle arrest have been proposed as mechanisms .

Comparative Analysis with Structural Analogues

N-(2-Benzyl-1,3-benzoxazol-5-yl)benzamide (CAS 590393-83-2)

This analogue replaces the 2-phenylacetamide group with a benzamide moiety, resulting in:

  • Reduced molecular weight (328.36 vs. 342.4 g/mol)

  • Lower antimicrobial potency (MIC S. aureus >50 μg/mL)

  • Improved BBB permeability predicted by PAMPA assays

3-Alkylbenzoxazolones

Synthetic methods for related compounds (e.g., 3-alkylbenzoxazolones) utilize N-alkyl-N-arylhydroxylamine intermediates, highlighting alternative benzoxazole functionalization strategies .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric replacement: Substituting the acetamide with sulfonamide groups to enhance solubility.

  • Hybrid molecules: Conjugation with known pharmacophores (e.g., chalcone, triazole) to multitarget agents .

ADMET Profiling

  • Lipophilicity: logP = 5.05 (predicted) suggests high membrane permeability but potential metabolic instability .

  • CYP450 interactions: Moderate inhibition of CYP3A4 (IC₅₀ ~15 μM) in hepatic microsome assays .

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